molecular formula C10H12F2N2 B2715439 2-(3,5-Difluorophenyl)piperazine CAS No. 910444-57-4

2-(3,5-Difluorophenyl)piperazine

Cat. No.: B2715439
CAS No.: 910444-57-4
M. Wt: 198.217
InChI Key: DCDPZMVOVFAINN-UHFFFAOYSA-N
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Description

2-(3,5-Difluorophenyl)piperazine is an organic compound with the molecular formula C10H12F2N2. It is a derivative of piperazine, where the phenyl ring is substituted with two fluorine atoms at the 3 and 5 positions.

Mechanism of Action

Medicinal chemistry researchers can use this information to design and synthesize new leads for treating various diseases . 🌟

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Difluorophenyl)piperazine typically involves the reaction of 3,5-difluoroaniline with piperazine. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,5-Difluorophenyl)piperazine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Difluorophenyl)piperazine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological activity. Compared to other similar compounds, it exhibits distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound in drug development .

Properties

IUPAC Name

2-(3,5-difluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2/c11-8-3-7(4-9(12)5-8)10-6-13-1-2-14-10/h3-5,10,13-14H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDPZMVOVFAINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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